
Application Notes and Protocols for CRISPR-
Mediated Knockout of the TRAPPC14 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488 Get Quote

**Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the knockout of the Trafficking Protein Particle Complex Subunit

14 (TRAPPC14) gene using CRISPR-Cas9 technology. This document includes an overview of

TRAPPC14, detailed experimental protocols for standard knockout and an advanced CRISPR-

Trap methodology, validation strategies, and data presentation guidelines.

Introduction to TRAPPC14
Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as C7orf43, is a

protein-coding gene.[1] It is a component of the TRAPPII protein complex, which is involved in

vesicular transport. Functionally, TRAPPC14 has been associated with cilium assembly and the

regulation of cell proliferation.[1] It also exhibits alpha-tubulin binding activity and is located in

the microtubule cytoskeleton.[1] Mutations in the TRAPPC14 gene are implicated in primary

autosomal recessive microcephaly 25, highlighting its importance in neurodevelopment.[1]

CRISPR-Cas9 mediated gene knockout is a powerful tool for investigating the specific roles of

TRAPPC14 in these cellular processes and its involvement in disease pathogenesis. By

creating a null allele, researchers can study the resulting phenotype and dissect its function in

relevant signaling pathways.
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The CRISPR-Cas9 system facilitates gene knockout by introducing a double-strand break

(DSB) at a specific genomic locus, directed by a single guide RNA (sgRNA).[2][3] The cell's

primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining

(NHEJ) pathway.[2][3] This process often results in small insertions or deletions (indels), which

can cause a frameshift mutation within the coding sequence, leading to a premature stop

codon and a non-functional protein.[3]

For a more robust and "clean" knockout that avoids the potential production of truncated

proteins, an alternative method known as CRISPR-Trap can be employed. This technique

combines CRISPR/Cas9 with a gene trap strategy, targeting the first intron of the gene to

prematurely terminate transcription.[4][5][6]

Signaling and Functional Pathway
TRAPPC14 is an integral component of the TRAPPII complex, which acts as a guanine

nucleotide exchange factor (GEF) for Rab GTPases, key regulators of membrane trafficking.

The diagram below illustrates the conceptual involvement of TRAPPC14 in cellular transport.
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Conceptual Pathway of TRAPPC14 Function
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Caption: TRAPPC14 as a key component of the TRAPPII complex in cellular pathways.

Experimental Workflow for TRAPPC14 Knockout
The overall workflow for generating and validating a TRAPPC14 knockout cell line is a multi-

step process that requires careful planning and execution.
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CRISPR-Cas9 Knockout Workflow for TRAPPC14
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Caption: High-level workflow for generating a TRAPPC14 knockout cell line.
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Experimental Protocols
Protocol 1: Standard TRAPPC14 Knockout via NHEJ
This protocol outlines the standard method for generating a TRAPPC14 knockout by

introducing indels in an early exon.

A. sgRNA Design and Selection

Obtain the TRAPPC14 gene sequence from a database like Ensembl or NCBI.

Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target

sites in the first few exons.[7]

Select 2-3 sgRNAs with high predicted on-target scores and low off-target predictions.[3]

Ensure the target sequence has a proximal Protospacer Adjacent Motif (PAM; NGG for

SpCas9).[2]

It is critical to sequence the target region in your specific cell line to check for any single

nucleotide polymorphisms (SNPs) that could affect sgRNA binding.[8]

Parameter sgRNA-1 sgRNA-2 sgRNA-3

Target Exon Exon 2 Exon 2 Exon 3

Sequence (5'-3')
GCA​TGA​TCA​GCA​

GAC​GGC​TCA

GTC​TTC​TGG​AAG​

TTC​ATC​GGC

GAG​AAG​CTG​CGC​

AAG​ATC​GAC

On-Target Score 91.5 88.2 85.7

Off-Target Score 75.4 81.0 78.9

Table 1: Example sgRNA designs for human TRAPPC14. Scores are hypothetical and depend

on the design tool used.

B. Plasmid Construction and Transfection

Synthesize and clone the selected sgRNA sequences into a Cas9 expression vector (e.g., an

"all-in-one" plasmid).
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One day before transfection, seed cells (e.g., HEK293T, HeLa) in a 6-well plate to reach 80-

90% confluency on the day of transfection.[9]

Transfect the cells with 2.5 µg of the Cas9-sgRNA plasmid using a suitable transfection

reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[9]

(Optional) Co-transfect a plasmid with a fluorescent marker to enrich for transfected cells via

Fluorescence-Activated Cell Sorting (FACS).

C. Single-Cell Cloning

48-72 hours post-transfection, harvest the cells.

Perform serial dilution to seed cells into 96-well plates at a calculated density of 0.5-1 cell

per well.[10]

Incubate plates for 2-4 weeks, monitoring for the growth of single colonies.

Once colonies are visible, expand them into larger culture vessels.

D. Knockout Validation

Genomic DNA Analysis:

Extract genomic DNA from each expanded clone.

PCR amplify the region of TRAPPC14 targeted by the sgRNA.

Analyze the PCR products via Sanger sequencing. Successful editing will be indicated by

the presence of overlapping peaks in the chromatogram downstream of the cut site.

(Optional) Use TIDE or ICE software to deconvolve the sequencing data and estimate the

percentage and nature of indels.

Protein Level Analysis (Gold Standard):

Perform Western blotting on cell lysates from putative knockout clones and wild-type

controls.[7][11]
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Probe with a validated primary antibody against the TRAPPC14 protein.

A complete absence of the corresponding protein band in a clone confirms a successful

biallelic knockout.[11]

Clone ID
Sequencing

Result

TRAPPC14

mRNA (Fold

Change)

TRAPPC14

Protein Level
Outcome

WT Wild-Type 1.0 100% Wild-Type

C4 -8 bp / +1 bp 0.85 Not Detected Knockout

C7 -1 bp / WT 1.12 ~50% Monoallelic KO

C11 +4 bp / +4 bp 0.95 Not Detected Knockout

Table 2: Example validation data for selected TRAPPC14 knockout clones. mRNA levels may

not always decrease significantly.[12] Protein absence is the definitive confirmation.

Protocol 2: Advanced "Clean" Knockout with CRISPR-
Trap
The CRISPR-Trap method prevents the expression of the full open reading frame by targeting

the first intron, thereby avoiding truncated proteins that might retain partial function.[4][6] This is

applicable to genes like TRAPPC14 where the first exon is non-coding or contains minimal

coding sequence.[5]
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CRISPR-Trap Mechanism for TRAPPC14 Knockout
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Caption: Logical flow of the CRISPR-Trap method for complete gene knockout.

A. Design and Component Preparation

sgRNA Design: Design an sgRNA targeting a site within the first intron of TRAPPC14.

Donor Plasmid Construction:

Construct a donor plasmid containing a "gene trap" cassette. This cassette should include

a strong splice-acceptor site, a selectable marker (e.g., Puromycin resistance), and a
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strong polyadenylation (pA) signal (e.g., from SV40).[4][6]

Flank the cassette with homology arms (~800 bp each) corresponding to the sequences

immediately upstream and downstream of the sgRNA target site in the first intron.

B. Transfection and Selection

Co-transfect the target cells with the Cas9-sgRNA expression plasmid and the donor

plasmid.

48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., Puromycin).

Culture the cells in selection media until non-transfected cells are eliminated and resistant

colonies appear.

C. Clonal Isolation and Validation

Isolate and expand resistant colonies as described in Protocol 1 (Section C).

Validation:

Genomic PCR: Use one primer outside the homology arm and another primer inside the

inserted cassette to confirm correct integration at the TRAPPC14 locus.

RT-qPCR: Use primers specific to downstream exons of TRAPPC14 to confirm the

absence of the full-length transcript.

Western Blot: Confirm the complete absence of TRAPPC14 protein as the definitive

validation step.

Summary and Conclusion
This document provides two robust protocols for the knockout of the TRAPPC14 gene. For

most functional studies, the standard NHEJ-based approach is sufficient. However, for

applications requiring the guaranteed absence of any residual protein function, the CRISPR-

Trap method offers a superior "clean" knockout strategy.[4][5] Proper validation at the genomic

and, most importantly, the protein level is essential to confirm the generation of a true knockout
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cell line. These tools empower researchers to precisely investigate the cellular and molecular

functions of TRAPPC14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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